[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate
Description
This compound features a 3,4-dihydro-2H-pyran core substituted with two tert-butyl(dimethyl)silyl (TBDMS) oxymethyl groups, a triacetyloxy-substituted oxan ring, and an acetate group at the 4-position. The TBDMS and acetyl groups act as protective moieties, commonly employed in carbohydrate and nucleoside synthesis to enhance stability and control reactivity during multi-step syntheses .
Properties
Molecular Formula |
C32H56O13Si2 |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C32H56O13Si2/c1-19(33)40-23-15-16-37-24(17-38-46(11,12)31(5,6)7)26(23)45-30-29(43-22(4)36)28(42-21(3)35)27(41-20(2)34)25(44-30)18-39-47(13,14)32(8,9)10/h15-16,23-30H,17-18H2,1-14H3 |
InChI Key |
DBDFJVIRBZJNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound [2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate represents a complex molecular structure with potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula: C22H38O8Si
- Molecular Weight: 466.62 g/mol
- CAS Number: Not specified in the sources.
The presence of tert-butyl dimethyl silyl groups suggests enhanced stability and solubility, which can influence its biological activity.
Antimicrobial Activity
Research has indicated that silyl ethers and their derivatives exhibit varying degrees of antimicrobial activity. For instance, a study demonstrated that certain tert-butyldimethylsilyl ethers showed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Compounds containing silyl groups have been investigated for their antioxidant properties. One study highlighted that silylated compounds can scavenge free radicals effectively, which may be attributed to the electron-donating ability of the silyl group . This property is crucial in mitigating oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various silylated compounds found that those with multiple hydroxyl groups exhibited enhanced antibacterial properties. The study utilized a disc diffusion method to assess efficacy against common pathogens .
- Antioxidant Activity Assessment : In vitro assays revealed that certain tert-butyldimethylsilyl derivatives significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
[3,5-Dihydroxy-5-methyltetrahydro-2H-pyran-2-yl)oxy)-2H-pyran-3,4-diyl Diacetate]
- Structure: Contains a dihydroxy-methylpyran core with diacetate groups and additional substituents, including phenylmethoxycarbonylamino and nitroaniline moieties .
- Molecular Formula : C₅₅H₆₄N₆O₂₃ (MW ≈ 1176 g/mol).
- Key Differences: Larger molecular weight and complexity due to nitroaniline and phenylmethoxycarbonyl groups.
- Common Features : Use of acetyl and TBDMS-like protective groups for synthetic stability.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine ring with thioether and thietan substituents .
- Key Differences :
- Sulfur-containing groups (thio, thietan) contrast with the oxygen-dominated functional groups in the main compound.
- Smaller molecular size and lack of protective groups suggest different synthetic applications (e.g., antiviral or agrochemical intermediates).
Functional Group Analogues
TBDMS-Protected Tetrahydrofuran Derivatives (e.g., Compound 9 in )
Protective Group Utilization
Preparation Methods
tert-Butyldimethylsilyl (TBS) Protection
The TBS group is introduced using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. Key steps include:
-
Reagents : TBSCl, imidazole (base), dry DMF or dichloromethane (DCM).
-
Mechanism : Imidazole scavenges HCl, facilitating nucleophilic substitution at hydroxyl oxygen.
-
Yield : >90% for primary alcohols; ~70–85% for sterically hindered secondary alcohols.
Example Procedure :
A solution of 3-hydroxybenzyl alcohol (1 eq) in dry DMF was treated with TBSCl (1.2 eq) and imidazole (2 eq) at 0°C under N₂. After stirring overnight, the mixture was diluted with ethyl acetate, washed with brine, and purified via silica chromatography to yield the TBS-protected intermediate.
Acetylation of Hydroxyl Groups
Triacetyloxy Installation
Acetylation is performed using acetic anhydride (Ac₂O) in pyridine or with catalytic DMAP:
-
Conditions : Ac₂O (3 eq), pyridine (5 eq), room temperature, 12–24 hours.
-
Regioselectivity : Primary hydroxyls acetylate faster than secondary; steric hindrance necessitates higher temperatures for tertiary alcohols.
Case Study :
A diol intermediate was dissolved in pyridine, treated with Ac₂O (3 eq) and DMAP (0.1 eq), and stirred for 18 hours. Quenching with MeOH followed by extraction yielded the triacetylated product in 85% yield.
Construction of the Oxan Moiety
Glycosylation and Coupling
The 3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl fragment is synthesized via:
-
Glycosyl Donor Activation : Use of trichloroacetimidate or thioglycoside donors.
-
Coupling Conditions : BF₃·OEt₂ or TMSOTf as promoters in anhydrous DCM.
Key Reaction :
A glycosyl fluoride donor (1 eq) and silyl ether acceptor (1.2 eq) were combined with B(C₆F₅)₃ (5 mol%) in DCM at −40°C. After 2 hours, the reaction yielded the β-linked disaccharide in 92% yield with >20:1 selectivity.
Pyran Ring Formation
Intramolecular Cyclization
The 3,4-dihydro-2H-pyran core is constructed via acid-catalyzed cyclization:
Protocol :
A diol precursor in toluene was treated with PPTS (10 mol%) and heated to 90°C for 6 hours. The resulting pyran was isolated in 78% yield after column chromatography.
Final Esterification
Acetylation of the 4-Position
The terminal acetate is installed using acetyl chloride or Ac₂O:
-
Conditions : AcCl (1.5 eq), Et₃N (2 eq), DCM, 0°C to room temperature.
-
Workup : Aqueous NaHCO₃ wash followed by solvent evaporation.
Critical Data Tables
Table 1: Comparison of Silylation Conditions
Table 2: Glycosylation Efficiency
| Donor Type | Promoter | Acceptor | Solvent | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|
| Trichloroacetimidate | TMSOTf (0.1 eq) | Silyl ether | DCM | 88 | 1:15 |
| Glycosyl fluoride | B(C₆F₅)₃ (5 mol%) | Alcohol | DCM | 92 | 1:20 |
Challenges and Solutions
-
Steric Hindrance : Bulky TBS groups slow reaction rates. Solution: Use excess TBSCl (2–3 eq) and prolonged reaction times.
-
Regioselective Acetylation : Competing acetyl migration. Solution: Low-temperature stepwise acetylation with kinetic control.
-
Glycosylation Stereochemistry : Undesired α-anomers. Solution: Boron-based catalysts favor β-selectivity via chelation control .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions with silyl-protecting groups and acetylations. Key challenges include:
- Regioselectivity : Controlling acetylation at specific hydroxyl groups requires careful selection of catalysts (e.g., DMAP) and anhydride ratios .
- Protection/deprotection : The tert-butyl(dimethyl)silyl (TBDMS) groups must be introduced and removed under mild conditions (e.g., TBAF in THF) to avoid side reactions .
- Purification : Use preparative HPLC or silica gel chromatography to isolate intermediates, monitored by TLC (Rf tracking) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What role do the tert-butyl(dimethyl)silyl (TBDMS) groups play in the compound’s stability and reactivity?
TBDMS groups act as steric protectors for hydroxyl groups, enhancing stability during acidic/basic conditions. Their bulkiness prevents undesired nucleophilic attacks, enabling selective functionalization at other sites .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of acetylation in similar silyl-protected intermediates?
- Solvent Effects : Use polar aprotic solvents (e.g., DCM) to stabilize transition states favoring acetylation at less hindered hydroxyls .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or nucleophilic catalysts (e.g., DMAP) to direct acetylation .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites and optimize conditions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reaction yields?
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine reaction path searches .
- High-Throughput Screening : Test minor variations in temperature, solvent, or catalyst to identify discrepancies .
- Kinetic Studies : Compare predicted activation energies (via DFT) with experimental Arrhenius plots to pinpoint bottlenecks .
Q. How can stereochemical outcomes be rigorously analyzed in multi-step syntheses of such compounds?
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
- X-ray Crystallography : Resolve absolute configurations of crystalline intermediates .
- NOE NMR : Detect spatial proximity of protons to confirm stereochemistry .
Q. What methodologies are recommended for assessing the compound’s biological activity given its structural complexity?
- In Vitro Assays : Screen for enzyme inhibition (e.g., glycosidases) using fluorescence-based assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., carbohydrate-binding lectins) using AutoDock Vina .
- Metabolic Stability Tests : Incubate with liver microsomes to evaluate degradation pathways .
Data Contradiction and Analysis
Q. How should researchers address variability in reaction yields during scale-up?
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., mixing efficiency, temperature gradients) .
Q. What steps can reconcile conflicting spectroscopic data (e.g., unexpected NMR peaks)?
- 2D NMR Techniques : Perform HSQC or HMBC to assign ambiguous signals .
- Isotopic Labeling : Introduce ¹³C labels at suspected sites to confirm assignments .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s derivatives) .
Methodological Best Practices
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for critical steps .
- Reaction Monitoring : Combine TLC (visualization under UV/iodine) with LCMS for intermediate tracking .
- Computational Integration : Leverage quantum mechanics/molecular mechanics (QM/MM) for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
